3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
CAS No.: 2098015-08-6
Cat. No.: VC3200604
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one - 2098015-08-6](/images/structure/VC3200604.png)
Specification
CAS No. | 2098015-08-6 |
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Molecular Formula | C10H16ClNO2 |
Molecular Weight | 217.69 g/mol |
IUPAC Name | 1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-chloropropan-1-one |
Standard InChI | InChI=1S/C10H16ClNO2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7H2 |
Standard InChI Key | RCFWGKMLNRISKZ-UHFFFAOYSA-N |
SMILES | C1CN(CC2C1COC2)C(=O)CCCl |
Canonical SMILES | C1CN(CC2C1COC2)C(=O)CCCl |
Introduction
Structural Characterization
Molecular Structure and Classification
3-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one belongs to the chemical class of chlorinated ketones containing a heterocyclic amine component. The compound features several key structural elements:
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A propan-1-one backbone with a chlorine at the 3-position
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A hexahydrofuro[3,4-c]pyridine ring system attached at the nitrogen (position 5)
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The 3H designation indicates a specific hydrogenation state of the heterocyclic system
This compound shares structural similarities with 3-chloro-1-{4H,5H,6H,7H-thieno-[3,2-c]pyridin-5-yl}propan-1-one (CAS: 953757-10-3), though with a furan-based rather than thiophene-based fused ring system . The core 3-chloro-propan-1-one structure is also present in compounds like 3-chloro-1-(3,4-difluorophenyl)-1-propanone and 3-chloro-1-(3-chlorophenyl)propan-1-one .
Chemical Properties
Based on its structural components and analogous compounds, the following properties can be reasonably predicted:
Property | Predicted Value/Characteristic | Basis |
---|---|---|
Molecular Formula | C11H16ClNO2 | Derived from structure |
Molecular Weight | ~229.7 g/mol | Calculated from formula |
Physical State | Crystalline solid at room temperature | Based on similar compounds |
Solubility | Likely soluble in organic solvents such as acetone, THF, and dichloromethane; limited water solubility | Based on structural features |
Reactivity | Reactive at both the chloro group and carbonyl center | Based on functional groups |
Synthetic Approaches
Acylation of the Heterocyclic Amine
This likely involves the reaction of the hexahydrofuro[3,4-c]pyridine nitrogen with 3-chloropropanoyl chloride or similar activated acyl compounds. This approach would be analogous to methods used for synthesizing related heterocyclic amides.
Halogenation of a Precursor
Starting from 1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one and introducing chlorine at the 3-position through selective halogenation, potentially using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis Examples from Related Compounds
Examining synthetic approaches for related compounds provides insight into potential methods:
A structurally similar compound, 4-chloro-2-[(1R)-3-(cyclopropylamino)-1-phenylpropyl]oxy}-5-fluorobenzonitrile oxalate, was synthesized through a multi-step process involving:
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Treatment of a benzenemethanol precursor with sodium hydride
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Reaction with a fluorinated benzonitrile
Similarly, the synthesis of 3-chloro-1-(3-chlorophenyl)propan-1-one likely involves acylation of the aromatic ring followed by chlorination of the propanone chain . These approaches could be adapted for the target compound.
Pharmacological Relevance and Applications
Comparison with Related Bioactive Compounds
Related compounds containing similar structural elements have demonstrated various biological activities. For instance, compounds with the thieno[3,2-c]pyridine scaffold have been investigated for their pharmacological properties . The hexahydrofuro[3,4-c]pyridine system in our target compound might confer distinct pharmacological properties worth exploring.
Analytical Characterization
NMR Spectroscopy
Expected key signals in 1H NMR would include:
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Multiple signals for the saturated heterocyclic ring protons (δ ~1.5-4.0 ppm)
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Methylene protons adjacent to the carbonyl (δ ~2.8-3.2 ppm)
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Methylene protons adjacent to chlorine (δ ~3.6-3.8 ppm)
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Protons adjacent to oxygen in the furan ring (δ ~3.7-4.1 ppm)
IR Spectroscopy
Expected key absorptions:
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C=O stretching at ~1630-1650 cm-1 (amide carbonyl)
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C-O stretching at ~1050-1150 cm-1 (ether linkage in furan ring)
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C-N stretching at ~1200-1350 cm-1
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C-Cl stretching at ~600-800 cm-1
Chromatographic Analysis
Chromatographic techniques likely suitable for analysis include:
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Reverse-phase HPLC with UV detection
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GC-MS following derivatization
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LC-MS with electrospray ionization
Structure-Activity Relationships
Key Structural Features and Their Functions
The 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one structure contains several pharmacophoric elements that could contribute to its biological activity:
Position | Potential Modifications | Expected Effect |
---|---|---|
Chlorine | Replacement with other halogens or functional groups | Alter reactivity, lipophilicity, and binding properties |
Carbonyl | Reduction to alcohol or conversion to other functional groups | Change hydrogen bonding properties and conformational flexibility |
Heterocyclic system | Substitution with different ring systems or additional functional groups | Modify three-dimensional structure and receptor interactions |
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